molecular formula C13H18 B8782858 1,1,7-Trimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 22824-34-6

1,1,7-Trimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B8782858
CAS No.: 22824-34-6
M. Wt: 174.28 g/mol
InChI Key: GCYOELIPDMRSCA-UHFFFAOYSA-N
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Description

1,1,7-Trimethyl-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C13H18 and its molecular weight is 174.28 g/mol. The purity is usually 95%.
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Properties

22824-34-6

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

4,4,6-trimethyl-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C13H18/c1-10-6-7-11-5-4-8-13(2,3)12(11)9-10/h6-7,9H,4-5,8H2,1-3H3

InChI Key

GCYOELIPDMRSCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2(C)C)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-methyl-5-(p-tolyl)-pentan-2-ol (10.4 g, 54.1 mmol) in ethyl ether (100 mL) at 0° C. was treated with concentrated sulfuric acid (64 mL). The mixture was stirred at 0° C. for 1.5 hours, and then poured into a mixture of ice/water. The mixture was diluted with ethyl ether, the organic phase was separated, washed with water (2×), saturated sodium bicarbonate and brine. The aqueous phase was extracted with ethyl ether and the combined organic extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to give the title material (9.6 g, 100% crude) as a yellowish oil which was used for the next reaction.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
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100 mL
Type
solvent
Reaction Step One
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Name
ice water
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Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 2-methyl-5-(p-tolyl)-3-pentanol (74 g, 0.385 mol) in dichloromethane (100 mL) was mixed with polyphosphoric acid (570 g) and the reaction mixture was heated to 60° C. and stirred overnight. After cooling, ice/water was slowly added and the aqueous extracted with dichloromethane. The organic layer was successively washed with water, aq NaHCO4, water and brine, dried (Mg2SO4), filtered and evaporated to give 67 g of 1,1,7-trimethyl-1,2,3,4-tetrahydronaphthalene and used without further purification in the next step (step f). 1H NMR (300 MHz; CDCl3): 1.34 (s, 6 H), 1.69 (m, 2 H), 1.83 (m, 2 H), 2.37 (s, 3 H), 2.78 (m, 2 H), 6.99 (m, 2 H), 7.19 (s, 1 H).
Quantity
74 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
570 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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